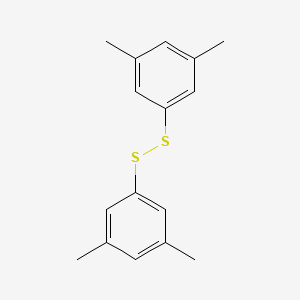
Tetradecyl trimethyl ammonium fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecyl trimethyl ammonium fluoride is a quaternary ammonium compound with the molecular formula C17H38FN. It is known for its surfactant properties and is used in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetradecyl trimethyl ammonium fluoride can be synthesized through the neutralization of tetradecyl trimethyl ammonium hydroxide with hydrofluoric acid. Another method involves the metathesis reaction of tetradecyl trimethyl ammonium chloride with an inorganic fluoride source such as potassium fluoride or cesium fluoride .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization and drying to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tetradecyl trimethyl ammonium fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the fluoride ion.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can produce various alkylated derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tetradecyl trimethyl ammonium fluoride is used as a surfactant and phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields .
Biology
In biological research, it is used to study cell membrane interactions due to its surfactant properties. It can disrupt cell membranes, making it useful in cell lysis and protein extraction .
Medicine
Its ability to interact with cell membranes can be harnessed to improve the delivery of therapeutic agents .
Industry
In industrial applications, it is used in the formulation of cleaning agents, emulsifiers, and antistatic agents. Its surfactant properties make it effective in reducing surface tension and improving the stability of emulsions .
Mecanismo De Acción
Tetradecyl trimethyl ammonium fluoride exerts its effects primarily through its surfactant properties. It interacts with cell membranes by disrupting the lipid bilayer, leading to increased membrane permeability. This disruption can facilitate the transfer of molecules across the membrane, making it useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- Tetradecyl trimethyl ammonium chloride
- Tetramethylammonium fluoride
- Cetrimonium bromide
Uniqueness
Tetradecyl trimethyl ammonium fluoride is unique due to its specific combination of a long alkyl chain and a fluoride ion. This combination imparts distinct surfactant properties and reactivity compared to other quaternary ammonium compounds .
Propiedades
Fórmula molecular |
C17H38FN |
|---|---|
Peso molecular |
275.5 g/mol |
Nombre IUPAC |
trimethyl(tetradecyl)azanium;fluoride |
InChI |
InChI=1S/C17H38N.FH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
XSTXOQANVZEEEF-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCC[N+](C)(C)C.[F-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine](/img/structure/B13774033.png)
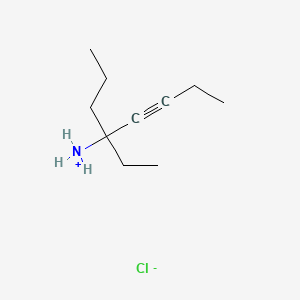
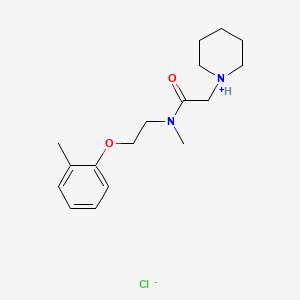
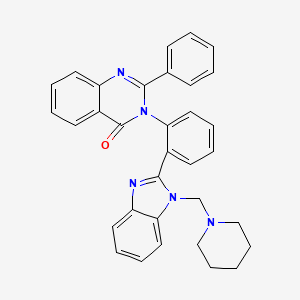
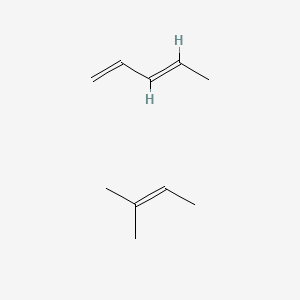
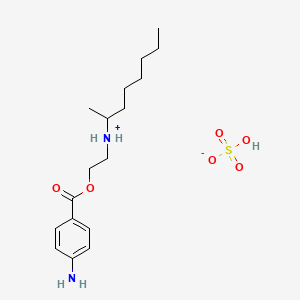

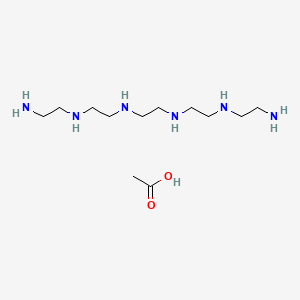
![Sulfuric acid--8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--water (1/2/2)](/img/structure/B13774076.png)
